![molecular formula C19H16BrFN2O B2719914 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-56-7](/img/structure/B2719914.png)

4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

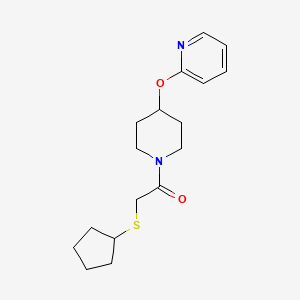

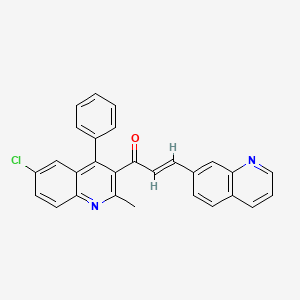

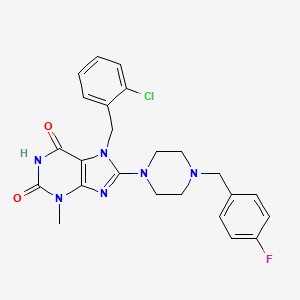

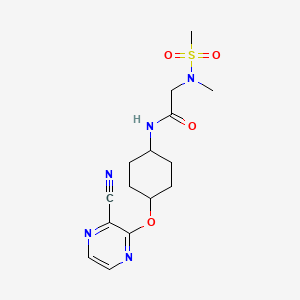

4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a chemical compound with the molecular formula C19H16BrFN2O . It has an average mass of 387.246 Da and a monoisotopic mass of 386.042999 Da .

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is defined by its molecular formula, C19H16BrFN2O . Detailed structural analysis such as bond lengths, angles, and conformation would require computational chemistry techniques or experimental methods like X-ray crystallography, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine include its molecular formula (C19H16BrFN2O) and molecular weight (387.252) . Other properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Tyrosine Kinase Inhibition

4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine derivatives have been studied for their role as tyrosine kinase inhibitors. These inhibitors play a critical role in the treatment of various cancers by targeting specific enzymes involved in the growth and spread of cancer cells. For instance, the derivative PD 158780 has been identified as a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This is significant because the EGFR is often overexpressed in various cancers, making it a crucial target for cancer therapy (Rewcastle et al., 1998).

Antiviral Activity

Certain pyrimidine derivatives have shown antiviral activity. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been evaluated for their inhibitory activity against DNA viruses like herpes simplex virus and retroviruses including HIV. This suggests that these compounds could potentially be used in the treatment of viral infections, offering a new avenue for antiviral drug development (Hocková et al., 2003).

Anti-Inflammatory and Analgesic Properties

Some pyrimidine derivatives, like the 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been shown to possess anti-inflammatory and analgesic properties. The nature of the substituent on the pyrimidine ring plays a significant role in determining these activities. This points to the potential use of these compounds in the development of new anti-inflammatory and analgesic drugs (Muralidharan et al., 2019).

Fluorescent Properties

The fluorescent properties of pyrimidine derivatives have been explored for potential use in biomarkers and photochemical sensors. For instance, 3-hydroxymethyl imidazo[1,2-a]pyrimidines and pyrimidines have been studied for their fluorescence emission in various media. This research is crucial for developing new imaging techniques and sensors in biological and chemical research (Velázquez-Olvera et al., 2012).

Photophysical and Crystallographic Studies

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and studied for their intramolecular charge transfer fluorophores, which could be useful in material science and as fluorescent indicators for various applications. This research provides insights into the design of new materials with specific photophysical properties (Tigreros et al., 2021).

properties

IUPAC Name |

4-(4-bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYIWBDWCFRKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)

![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)

![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)

![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)